molecular formula C19H23ClN2O4S B13367777 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B13367777
M. Wt: 410.9 g/mol
InChI Key: AZSMSLTVPIVZLB-UHFFFAOYSA-N
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Description

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a 5-chloro-2-ethoxyphenylsulfonyl group and a 2-methoxyphenyl group

Preparation Methods

The synthesis of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, including the formation of the piperazine ring and subsequent substitution reactions. One common synthetic route involves the following steps:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.

    Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the 5-chloro-2-ethoxyphenylsulfonyl and 2-methoxyphenyl groups.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine can be compared with other sulfonyl piperazines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C19H23ClN2O4S

Molecular Weight

410.9 g/mol

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C19H23ClN2O4S/c1-3-26-18-9-8-15(20)14-19(18)27(23,24)22-12-10-21(11-13-22)16-6-4-5-7-17(16)25-2/h4-9,14H,3,10-13H2,1-2H3

InChI Key

AZSMSLTVPIVZLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC

Origin of Product

United States

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